Cas no 749240-55-9 (6-Fluoro-5-methylIsatin)
6-Fluoro-5-methylIsatin Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-5-methylIsatin
- 6-fluoro-5-methyl-1H-indole-2,3-dione
- 749240-55-9
- OPLAHVRYRKSZLK-UHFFFAOYSA-N
- CS-0455477
- 6-Fluoro-5-methylindoline-2,3-dione
- 1191240-79-5
- DTXSID30670194
- A838268
- FT-0652544
- 6-Fluoro-5-methyl isatin
- SB65934
- AKOS005263901
- 6-fluoranyl-5-methyl-1H-indole-2,3-dione
- SCHEMBL3533499
- 6-Fluoro-5-methyl-2,3-dihydro-1h-indole-2,3-dione;
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- MDL: MFCD11042631
- Inchi: 1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
- InChI Key: OPLAHVRYRKSZLK-UHFFFAOYSA-N
- SMILES: FC1=CC2=C(C(C(N2)=O)=O)C=C1C
Computed Properties
- Exact Mass: 179.03800
- Monoisotopic Mass: 179.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: nothing
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.573
- PSA: 46.17000
- LogP: 1.40690
6-Fluoro-5-methylIsatin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
6-Fluoro-5-methylIsatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 174869-1g |
6-Fluoro-5-methyl-1H-indole-2,3-dione |
749240-55-9 | 1g |
$432.00 | 2023-09-09 | ||
| Matrix Scientific | 174869-5g |
6-Fluoro-5-methyl-1H-indole-2,3-dione |
749240-55-9 | 5g |
$1206.00 | 2023-09-09 | ||
| Matrix Scientific | 174869-10g |
6-Fluoro-5-methyl-1H-indole-2,3-dione |
749240-55-9 | 10g |
$1602.00 | 2023-09-09 |
6-Fluoro-5-methylIsatin Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 6-Fluoro-5-methylIsatin
Professional Introduction to Compound with CAS No. 749240-55-9 and Product Name: 6-Fluoro-5-methylIsatin
6-Fluoro-5-methylIsatin, identified by the Chemical Abstracts Service (CAS) number 749240-55-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isatin family, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 6-position and a methyl group at the 5-position of the isatin core significantly modulates its pharmacological profile, making it a promising candidate for further exploration in drug discovery.
The structural features of 6-Fluoro-5-methylIsatin contribute to its unique chemical and biological properties. The fluorine atom, being highly electronegative, enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the methyl group at the 5-position influences the electronic distribution of the molecule, potentially affecting its binding affinity to biological targets. These modifications make 6-Fluoro-5-methylIsatin an intriguing subject for studying structure-activity relationships (SAR) in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from natural product scaffolds. Isatins, in particular, have been extensively studied due to their diverse biological activities. The fluorinated and methylated derivatives of isatins have shown enhanced efficacy in preclinical studies, particularly in the context of cancer therapy. For instance, studies have demonstrated that compounds like 6-Fluoro-5-methylIsatin exhibit potent inhibitory effects on various kinases and transcription factors involved in tumor progression.
One of the most compelling aspects of 6-Fluoro-5-methylIsatin is its potential as an anti-cancer agent. Research has shown that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways. Specifically, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking CDK activity, 6-Fluoro-5-methylIsatin can halt cell proliferation and promote programmed cell death in malignant cells. Furthermore, its ability to cross the blood-brain barrier suggests that it may be effective in treating central nervous system tumors.
The fluorine atom in 6-Fluoro-5-methylIsatin plays a pivotal role in its pharmacological activity. Fluorinated compounds are well-known for their improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. This modification also contributes to increased binding affinity to biological targets, making 6-Fluoro-5-methylIsatin a more potent inhibitor compared to its non-fluorinated analogs. Additionally, the methyl group at the 5-position further stabilizes the molecule's conformation, facilitating better interaction with enzymes and receptors.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules like 6-Fluoro-5-methylIsatin with high precision. Molecular docking studies have revealed that this compound interacts with key residues in target proteins, such as kinases and transcription factors, through hydrophobic and hydrogen bonding interactions. These insights have guided the optimization of 6-Fluoro-5-methylIsatin derivatives to enhance their therapeutic efficacy while minimizing side effects.
The synthesis of 6-Fluoro-5-methylIsatin presents both challenges and opportunities for organic chemists. The introduction of fluorine into complex molecular frameworks requires precise control over reaction conditions to avoid unwanted byproducts. However, modern synthetic methodologies have made it possible to introduce fluorine atoms efficiently and selectively. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the isatin core with desired substituents.
In conclusion, 6-Fluoro-5-methylIsatin (CAS No. 749240-55-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of fluorine and methyl substituents enhances its biological activity, making it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new mechanisms by which this compound exerts its pharmacological effects, paving the way for innovative treatments against various diseases.
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